![molecular formula C₂₂H₂₆N₂O₃ B1140843 9-Acetyl Apoquinidine Methyl Ether CAS No. 139239-49-9](/img/structure/B1140843.png)
9-Acetyl Apoquinidine Methyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to acridine derivatives often involves complex reactions including photocatalytic oxygenation, acetylation, and reactions with active methylene compounds. For example, the photocatalytic oxygenation of anthracenes with dioxygen via selective radical coupling using 9-mesityl-10-methylacridinium ion as an electron-transfer photocatalyst results in oxygenation products such as dimethylepidioxyanthracene (Kotani, Ohkubo, & Fukuzumi, 2004). Additionally, the synthesis of 9-O-acetyl derivatives of the methyl ester of N-acetyl-beta-D-neuraminic acid methylglycoside showcases the acetylation process and serves as a model in oxidation studies (Haverkamp, Schauer, Wember, Kamerling, & Vliegenthart, 1975).
Molecular Structure Analysis
The molecular structure of acridine derivatives is often elucidated using mass spectrometry, and both 1H and 13C NMR spectroscopy, providing insights into their complex frameworks and functional groups, indicative of the detailed structure that 9-Acetyl Apoquinidine Methyl Ether might possess.
Chemical Reactions and Properties
Acridine derivatives undergo various chemical reactions, including oxygenation, acetylation, and reactions with active methylene compounds. These reactions showcase the reactivity and functional group transformations that characterize these compounds' chemical behavior.
Physical Properties Analysis
The physical properties of acridine derivatives, such as solubility and melting points, are crucial for understanding their behavior in different environments and applications. For instance, the synthesis of 9-anthraldehyde acetal of poly(vinyl alcohol) explores the solubility and interaction with organic solvents, which can be relevant for analyzing 9-Acetyl Apoquinidine Methyl Ether's physical properties (Oshiro, Shirota, & Mikawa, 1973).
Scientific Research Applications
Biological Activity of Anthraquinones and Triterpenoids
A study focused on the biological activity of anthraquinones and triterpenoids isolated from the roots and stems of Prismatomeris fragrans. These compounds were evaluated for their antiplasmodial, antituberculosis, antifungal, and anticancer properties. The research highlights the potential of these compounds in developing treatments for various diseases, suggesting a possible area of interest for further exploration with 9-Acetyl Apoquinidine Methyl Ether related compounds (Kanokmedhakul, Kanokmedhakul, & Phatchana, 2005).
Carbonylation Catalyzed by Acidic Zeolites
Research on dimethyl ether (DME) carbonylation catalyzed by acidic zeolites identified methyl and acetyl groups as surface intermediates in the synthesis of methyl acetate from DME-CO mixtures. This study provides insights into the mechanisms of carbonylation reactions, which could be relevant for understanding the chemical behavior of related acetyl compounds in catalytic processes (Cheung et al., 2007).
Fries Rearrangement of Hydroquinone Diesters
Another study explored the Fries rearrangement of hydroquinone diesters in boron trifluoride complexes, yielding acetylhydroquinone derivatives. This research might provide a foundation for synthetic applications involving acetyl groups, which could be extrapolated to the study of 9-Acetyl Apoquinidine Methyl Ether (Boyer et al., 2000).
properties
IUPAC Name |
[(S)-[(2R,4S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,16,21-22H,8,10-11,13H2,1-3H3/b15-4+/t16-,21+,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUZUZKZOWNTJI-JJJURRGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acetyl Apoquinidine Methyl Ether |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.